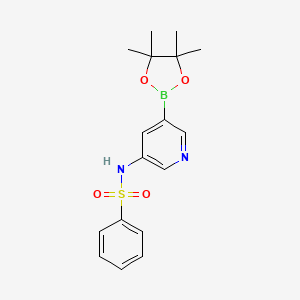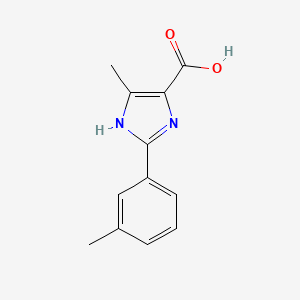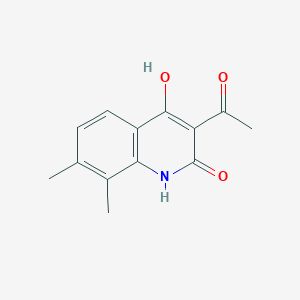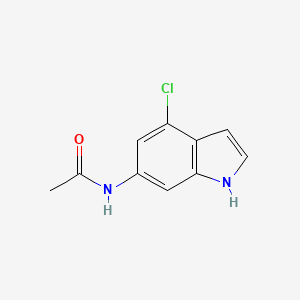
6-Acetylamino-4-chloro indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of related compounds .
Molecular Structure Analysis
The molecular formula of 6-Acetylamino-4-chloro indole is C10H9ClN2O . It has a molecular weight of 208.64 .
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported . Copper-catalyzed alkylation reactions of indole have also been studied .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The indole nucleus is a critical element in many natural and synthetic molecules with significant biological activities. A study by Geetha et al. (2019) focused on the synthesis of a compound containing the indole nucleus, demonstrating its anti-tumor and anti-inflammatory properties. The study highlighted the compound's structure, confirmed through single-crystal X-ray diffraction, and analyzed its intermolecular interactions using Hirshfeld surface analysis and DFT calculations Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019.
Biological Activities and Applications
Indole derivatives have been studied for their potential as chemical preventive agents against diseases such as cancer and oxidative stress. Cano, Alcaraz, and Arnao (2003) investigated the antioxidant activities of several indoles, revealing their potential as preventive agents in diet and medicine due to their free radical-scavenging activity Cano, Alcaraz, & Arnao, 2003.
Environmental and Agricultural Applications
The phytoremediation of heavy metals using plants enhanced with plant growth regulators (PGRs) represents another application field. Chen, Long, Wang, and Yang (2020) explored the role of indole-3-acetic acid (IAA) among other PGRs in enhancing the tolerance of mustard plants (Brassica juncea L.) to cadmium and uranium, demonstrating improved stress tolerance and phytoremediation efficiency Chen, Long, Wang, & Yang, 2020.
Inhibition of Biofilm Formation and Algal Growth
The investigation into marine biofouling, a significant environmental problem, has led to the discovery of indole derivatives as potential antifouling agents. Yang, Yu, Sun, and Xia (2014) found that 6-chloroindole effectively inhibited bacterial growth and biofilm formation, as well as algal growth, suggesting a promising application in antifouling coatings Yang, Yu, Sun, & Xia, 2014.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chloro-1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)13-7-4-9(11)8-2-3-12-10(8)5-7/h2-5,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUJJWURQFIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295120 | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1H-indol-6-yl)acetamide | |
CAS RN |
1082041-66-4 | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-1H-indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



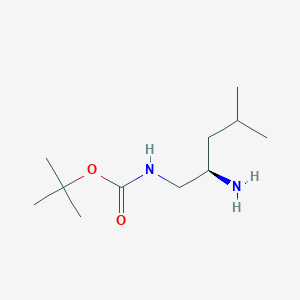
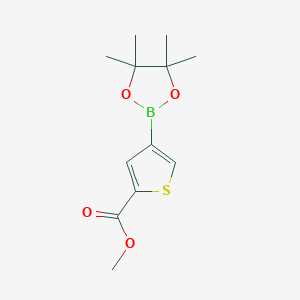
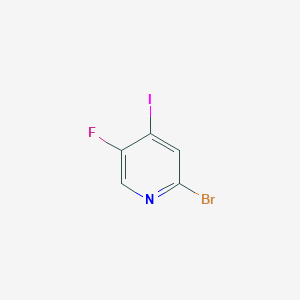
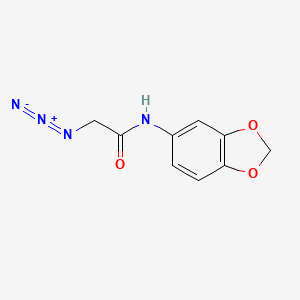

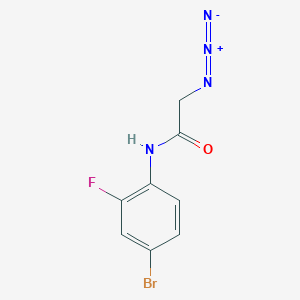
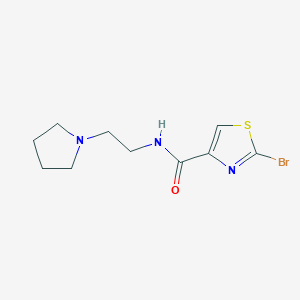
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)
amine](/img/structure/B1524895.png)
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
